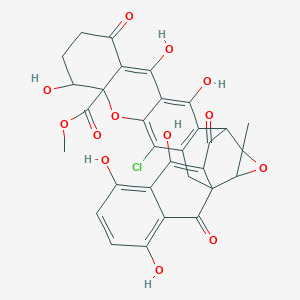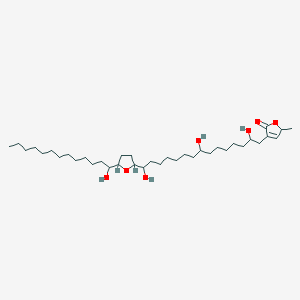![molecular formula C19H12ClN3OS B238556 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide exerts its biological effects by inhibiting the activity of several enzymes and proteins. For example, this compound has been shown to inhibit the activity of PARP-1, an enzyme that is involved in DNA repair and cell survival. In addition, this compound has been found to inhibit the activity of IKKβ, a kinase that is involved in the activation of NF-κB. Furthermore, this compound has been shown to inhibit the aggregation of amyloid-β by binding to its hydrophobic pockets.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis and cell cycle arrest by activating the p53 pathway. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to improve cognitive function by reducing the aggregation of amyloid-β.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has several advantages for lab experiments. Firstly, this compound is a small molecule inhibitor that can be easily synthesized and modified. Secondly, this compound has been extensively studied and has shown promising results in various diseases. However, there are also some limitations to the use of this compound in lab experiments. Firstly, the low yield of the synthesis method can limit the availability of this compound for research. Secondly, the specificity of this compound towards its target enzymes and proteins needs to be further investigated.
Orientations Futures
There are several future directions for the research of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide. Firstly, the potential of this compound as a therapeutic agent for various diseases needs to be further evaluated in preclinical and clinical studies. Secondly, the specificity of this compound towards its target enzymes and proteins needs to be further investigated to avoid off-target effects. Moreover, the development of more efficient synthesis methods for this compound can improve its availability for research. Additionally, the modification of this compound can lead to the development of more potent and selective inhibitors. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound can provide insights into its safety and efficacy in clinical settings.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown potential in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The extensive research on this compound highlights its potential as a therapeutic agent and provides insights for further investigation.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide involves the reaction of 2-chloro-4-nitroaniline with 2-mercaptobenzothiazole to form 2-(4-chloro-2-nitrophenylthio)benzothiazole. This intermediate is then reacted with 4-chloronicotinoyl chloride to obtain this compound. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Moreover, this compound has been investigated for its neuroprotective effects, as it has been shown to inhibit the aggregation of amyloid-β, a protein that is associated with Alzheimer's disease.
Propriétés
Formule moléculaire |
C19H12ClN3OS |
|---|---|
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H12ClN3OS/c20-15-8-7-13(22-18(24)12-4-3-9-21-11-12)10-14(15)19-23-16-5-1-2-6-17(16)25-19/h1-11H,(H,22,24) |
Clé InChI |
MOVMCUAKINHECE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)


![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)







![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
